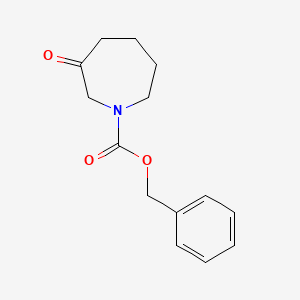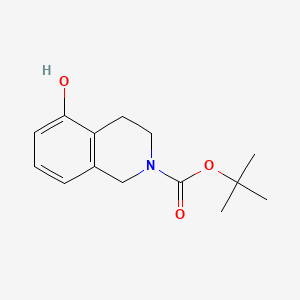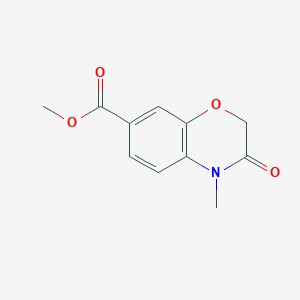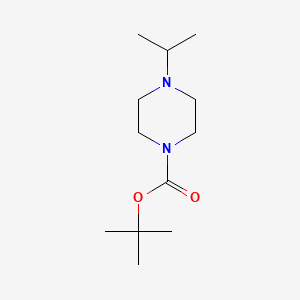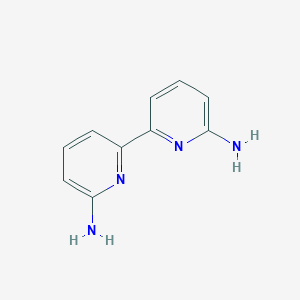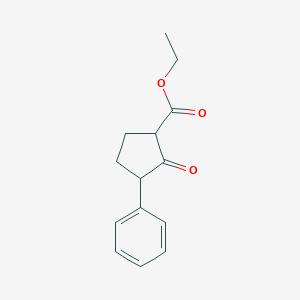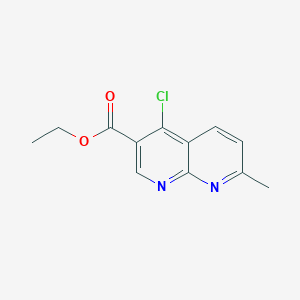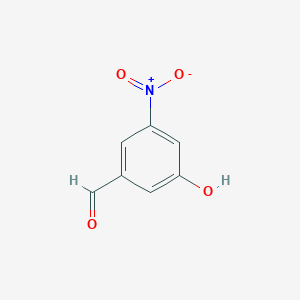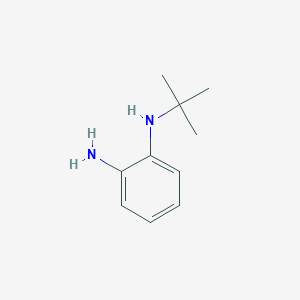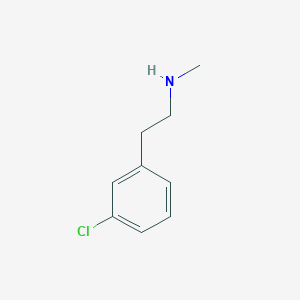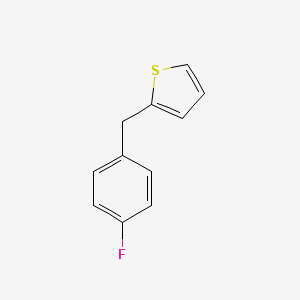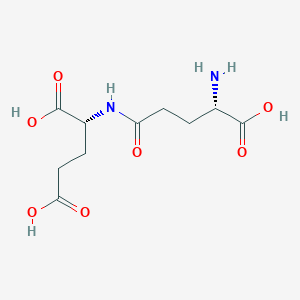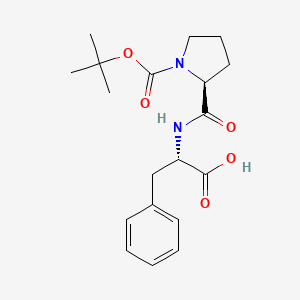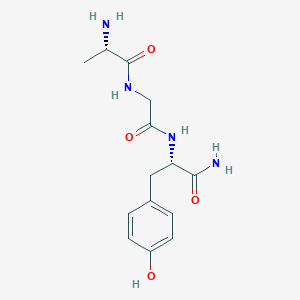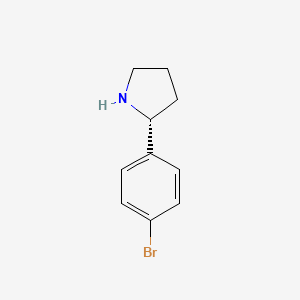
(2R)-2-(4-bromophenyl)pyrrolidine
説明
The compound (2R)-2-(4-bromophenyl)pyrrolidine is a derivative of pyrrolidine, which is a five-membered heterocyclic amine. The presence of a 4-bromophenyl group attached to the pyrrolidine ring suggests that this compound could be of interest in various chemical reactions and could potentially serve as a building block in organic synthesis.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in the literature. For instance, a cyclopalladated complex involving 2-(4-bromophenyl)pyridine was synthesized and characterized, which indicates the potential for palladium-catalyzed reactions involving bromophenyl-substituted compounds . Another related compound, 3-Ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate, was synthesized through an intramolecular cycloaddition reaction, showcasing the reactivity of bromophenyl-containing pyrrolidine derivatives under cycloaddition conditions .
Molecular Structure Analysis
The molecular structure of related bromophenyl compounds has been elucidated using X-ray diffraction, which provides insight into the arrangement of atoms and the geometry of the molecule. For example, the crystal structure of a 4-bromobenzyl-substituted triazole compound was determined, revealing a triclinic space group and specific bond lengths and angles . This information is crucial for understanding the reactivity and interaction of such molecules.
Chemical Reactions Analysis
Compounds with a bromophenyl moiety are known to participate in various chemical reactions. The cyclopalladated complexes mentioned earlier were used in coupling reactions of aryl chlorides, demonstrating the utility of bromophenyl compounds in cross-coupling chemistry . The antifungal activity of a 4-bromobenzyl-substituted triazole also suggests potential bioactivity, which could be explored for (2R)-2-(4-bromophenyl)pyrrolidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl-substituted compounds can be inferred from related studies. For instance, the luminescent properties of cyclopalladated complexes indicate that such compounds may have interesting optical properties . The weak intermolecular hydrogen bonding observed in the crystal structure of a related compound suggests potential for molecular recognition and self-assembly . These properties are important for the application of (2R)-2-(4-bromophenyl)pyrrolidine in materials science and supramolecular chemistry.
科学的研究の応用
Synthesis and Chemical Applications
Novel Carbapenem Synthesis : A study by Hashihayata et al. (2002) utilized a (2R,4S)-trans-disubstituted pyrrolidine ring system, constructed through iodine-mediated oxidative cyclization, as a crucial step in synthesizing the side-chain of a novel ultrabroad-spectrum carbapenem, showcasing the compound's role in antibiotic development Hashihayata et al., 2002.
Hydrogen-bonding Patterns : Research by Balderson et al. (2007) on enaminones, including (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, highlighted the compound's hydrogen-bonding patterns, contributing to our understanding of molecular structures and interactions Balderson et al., 2007.
Antithrombin Activity : Ayan et al. (2013) synthesized enantiomerically pure pyrrolidine derivatives, including those derived from (2R)-2-(4-bromophenyl)pyrrolidine, demonstrating potential antithrombin activities through comprehensive molecular docking studies, indicating the compound's relevance in designing anticoagulant therapies Ayan et al., 2013.
Biological and Pharmacological Research
Glycosidase Inhibition and Cancer Cell Growth : Fiaux et al. (2005) prepared new pyrrolidine-3,4-diol derivatives from (2R)-2-(4-bromophenyl)pyrrolidine, finding that one derivative was a potent inhibitor of alpha-mannosidase and, with further modifications, showed growth inhibitory properties against human glioblastoma and melanoma cells, offering insights into cancer treatment research Fiaux et al., 2005.
Antioxidant and Anticholinergic Activities : Rezai et al. (2018) synthesized and evaluated the antioxidant and anticholinergic activities of bromophenols derived from (2R)-2-(4-bromophenyl)pyrrolidine, demonstrating significant biological activities and potential for therapeutic applications Rezai et al., 2018.
Material Science and Other Applications
- Polymer Synthesis : Koohmareh et al. (2014) synthesized new copolymers incorporating (2R)-2-(4-bromophenyl)pyrrolidine units, highlighting the compound's utility in creating materials with desirable optical properties, indicating potential applications in electronics and photonics Koohmareh et al., 2014.
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, contact with skin, or inhalation, seek medical advice .
特性
IUPAC Name |
(2R)-2-(4-bromophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJZBROSVFKSCP-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427567 | |
| Record name | (2R)-2-(4-bromophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(4-bromophenyl)pyrrolidine | |
CAS RN |
1189155-63-2 | |
| Record name | (2R)-2-(4-bromophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

